Boc-tryptophanol Boc-tryptophanol
Brand Name: Vulcanchem
CAS No.: 82689-19-8
VCID: VC2022371
InChI: InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

Boc-tryptophanol

CAS No.: 82689-19-8

Cat. No.: VC2022371

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Boc-tryptophanol - 82689-19-8

Specification

CAS No. 82689-19-8
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
Standard InChI InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
Standard InChI Key JEFQUFUAEKORKL-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO
SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO

Introduction

Chemical Identity and Structure

Boc-tryptophanol is characterized by its Boc (tert-butoxycarbonyl) protection group on the amino nitrogen and a hydroxyl group at the β-carbon of the tryptophan side chain. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The compound’s structure includes a chiral center at the α-carbon, maintaining the L-configuration of the parent amino acid. Key identifiers include:

  • CAS Number: 82689-19-8 .

  • IUPAC Name: tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate .

Physical and Chemical Properties

Key Properties

The following table summarizes Boc-tryptophanol’s physical and chemical characteristics:

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight290.36 g/mol
Specific Rotation-28° to -32° (20°C, 589 nm, C=1, Methanol)
Melting Point118°C to 122°C
Purity≥98% (HPLC)
SolubilityLimited water solubility; soluble in organic solvents (e.g., DMF)
StorageSealed in dry conditions at -20°C to +4°C

Synthesis and Applications

Applications in Peptide and Organic Synthesis

Boc-tryptophanol is utilized as a building block in:

  • Peptide Synthesis: Incorporated into peptides requiring a hydroxyl-bearing tryptophan residue, such as glycopeptides or cyclic peptides .

  • Solid-Phase Synthesis (SPPS): Compatible with Boc chemistry strategies, enabling sequential coupling with other amino acids .

  • Bioconjugation: The hydroxyl group may be modified post-synthesis for attachment to carbohydrates, lipids, or other biomolecules.

Research and Development

Limited Published Studies

  • Antimicrobial Peptides: Boc-protected amino alcohols are used to modulate membrane interactions, though direct studies on Boc-tryptophanol are lacking .

  • Boron Neutron Capture Therapy (BNCT): While boronated tryptophan derivatives show tumor-selective accumulation , Boc-tryptophanol’s potential in this context remains unexplored.

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